2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole
Description
Properties
IUPAC Name |
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHABMIHGGMUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole typically involves the reaction of 2-bromoacetyl bromide with 4-phenylthiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Insights :
- Bromoacetyl’s electrophilic bromine may enhance DNA alkylation, a mechanism absent in acetamido/propanamido analogs.
- Fluorophenyl groups (e.g., Compound 28) improve pharmacokinetics via increased lipophilicity and metabolic stability .
Antifungal Activity
Mechanistic Comparison :
- Hydrazinyl groups (7a, 7e) enhance binding to fungal lanosterol demethylase via hydrogen bonding .
Antimicrobial and Antitubercular Activity
Key Trends :
- Hybrid structures (e.g., TZP4) balance potency and safety, whereas nitro groups improve antitubercular activity but compromise selectivity .
- Bromoacetyl’s electrophilicity may limit therapeutic windows compared to safer substituents like methoxy .
Data Tables and Research Findings
Table 1: Substituent Impact on Bioactivity
| Position | Substituent | Bioactivity Enhancement | Drawbacks |
|---|---|---|---|
| C2 | Bromoacetyl | Alkylation, antitumor potential | Potential cytotoxicity |
| C2 | Acetamido/Propanamido | Improved solubility, antitumor | Lower electrophilicity |
| C4 | Fluorophenyl | Metabolic stability | Limited antifungal scope |
| C4 | Nitrophenyl | Antifungal potency | Oxidative stress risks |
Table 2: Molecular Docking Scores (Lanosterol Demethylase)
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Fluconazole | -7.2 | |
| 7e | -9.1 | |
| 50n | -10.3 |
Biological Activity
2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of bromoacetyl derivatives with phenylthiazoles. The resulting compound features a bromoacetyl group attached to an amino thiazole structure, which is crucial for its biological activity.
Antimicrobial Activity
Thiazole derivatives have shown considerable antimicrobial properties. For instance, studies have demonstrated that compounds containing thiazole moieties exhibit activity against various bacterial strains. In particular, this compound has been reported to possess significant antibacterial effects comparable to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| 4-(4-Chlorobenzyl)thiazole | Escherichia coli | 15 µg/mL |
| 5-(Naphthalen-2-yl)thiazole | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely investigated. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown potent activity against breast cancer cells (MCF-7), with IC50 values significantly lower than those of conventional chemotherapeutics such as doxorubicin .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 5.0 | Doxorubicin (10 µM) |
| A431 | 7.5 | Cisplatin (15 µM) |
| HT29 | 6.0 | Paclitaxel (8 µM) |
The mechanisms underlying the biological activities of thiazoles often involve the inhibition of key enzymes or pathways within target cells. For instance, studies suggest that the anticancer effects may be attributed to the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation by interfering with DNA synthesis . Additionally, antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antibacterial Efficacy : A study involving a series of thiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting a potential therapeutic application in treating resistant infections .
- Anticancer Trials : Clinical trials assessing the efficacy of thiazole-based compounds in combination therapies for various cancers have shown promising results, particularly in enhancing the effectiveness of existing chemotherapy agents .
Q & A
Q. How is 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole synthesized, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling a bromoacetyl group to the amino-substituted thiazole core. For example, analogous thiazole derivatives are synthesized via nucleophilic substitution or condensation reactions. Key conditions include:
- Catalysts : Copper bromide (CuBr) and n-butyl nitrite are often used to introduce bromine at specific positions (e.g., 2-bromo substitution in thiazoles) .
- Solvents : Acetonitrile or ethyl acetate are common solvents for thiazole functionalization .
- Temperature : Reactions are typically heated to 333 K to ensure completion within 15–30 minutes .
Post-synthesis, purification via silica gel chromatography (heptane/ethyl acetate) and crystallization (hexane or heptane) is critical for isolating high-purity products .
Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- IR Spectroscopy : Validates functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the bromoacetyl moiety) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.40–8.16 ppm for phenyl-thiazole systems) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., C: 45.02% vs. 45.09% in analogous bromothiazoles) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking distances of 3.815 Å) .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays to test inhibition of target enzymes (e.g., kinases or proteases) .
- Docking Studies : Computational tools like AutoDock predict binding modes to active sites (e.g., thiazole rings interacting with hydrophobic pockets) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for structure-activity relationship (SAR) analysis) .
Advanced Research Questions
Q. How does the bromoacetyl group influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Electrophilic Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., coupling with amines or thiols in drug conjugate synthesis) .
- Target Binding : In docking studies, the bromoacetyl group may form covalent bonds with cysteine residues in enzymes (e.g., irreversible kinase inhibitors) .
- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC to assess hydrolytic stability .
Q. What strategies address conflicting data between computational predictions and experimental results in SAR studies?
Methodological Answer:
- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility .
- Crystallographic Validation : Resolve X-ray structures of ligand-protein complexes to verify binding poses (e.g., RMSD < 1.5 Å for reliable predictions) .
- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity discrepancies .
Q. How can crystallographic data resolve synthetic challenges, such as regiochemical ambiguity?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Assigns bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles (e.g., 7.45° twist between thiazole and phenyl rings) to confirm regiochemistry .
- Intermolecular Interactions : Identify π-π stacking or halogen bonding (e.g., S···Br contacts at 3.54 Å) that stabilize specific tautomers or conformers .
Q. What synthetic modifications improve the compound’s pharmacokinetic properties?
Methodological Answer:
- Prodrug Design : Replace the bromoacetyl group with a labile ester or amide to enhance solubility .
- Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH or -COOH) via Suzuki-Miyaura coupling to balance logP values .
- Metabolic Stability : Use deuterated analogs or fluorinated phenyl rings to slow CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between elemental analysis and spectroscopic data?
Methodological Answer:
- Purity Verification : Repeat column chromatography and recrystallization to remove impurities (e.g., residual solvents affecting C/H ratios) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 252.27) to rule out isotopic interference .
- Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., inorganic salts) contributing to elemental mismatches .
Experimental Design
Q. What controls are essential in assessing the compound’s stability under varying pH conditions?
Methodological Answer:
- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate physiological and extreme conditions .
- Degradation Markers : Monitor bromine release via ion chromatography or disappearance of parent compound via LC-MS .
- Light/Heat Controls : Perform parallel experiments in dark conditions and at 4°C to isolate pH-specific degradation pathways .
Comparative Analysis with Analogues
Q. How does substituting the phenyl group (e.g., 4-fluorophenyl vs. 4-bromophenyl) alter bioactivity?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability, while bromine increases lipophilicity (logP +0.5) .
- Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., 4-bromo derivatives show 10x higher potency due to enhanced hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
